

Physical and chemical characteristics of "Methyl 3-fluoro-5-methylbenzoate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-fluoro-5-methylbenzoate

Cat. No.: B1419044

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 3-fluoro-5-methylbenzoate**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Methyl 3-fluoro-5-methylbenzoate**. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound for its application as a versatile chemical intermediate.

Introduction and Molecular Structure

Methyl 3-fluoro-5-methylbenzoate (CAS No. 660416-38-6) is an aromatic ester that serves as a valuable building block in organic synthesis.^[1] Its structure incorporates a benzene ring substituted with a methyl group, a fluorine atom, and a methyl ester group in a 1,3,5-substitution pattern. This unique arrangement of functional groups—an electron-donating methyl group, an electron-withdrawing and sterically small fluorine atom, and a meta-directing ester—provides a nuanced reactivity profile that is highly useful in the targeted synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.^{[2][3]} The fluorine substituent is of particular interest as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability.

Caption: 2D structure of **Methyl 3-fluoro-5-methylbenzoate**.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in reactions, designing purification strategies, and ensuring safe handling. The properties for **Methyl 3-fluoro-5-methylbenzoate** are summarized below.

Property	Value	Source
CAS Number	660416-38-6	[1]
Molecular Formula	C ₉ H ₉ FO ₂	[1]
Molecular Weight	168.16 g/mol	[1]
Appearance	Data not available; likely a colorless liquid or low-melting solid.	N/A
Boiling Point	Data not available; estimated to be ~220-230 °C.	N/A
Melting Point	Data not available.	N/A
Density	Data not available; estimated to be ~1.1-1.2 g/cm ³ .	N/A
Purity	Typically ≥95% from commercial suppliers.	[1]
Solubility	Expected to be soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane) and slightly soluble in water. [4]	N/A

Spectroscopic Data Analysis

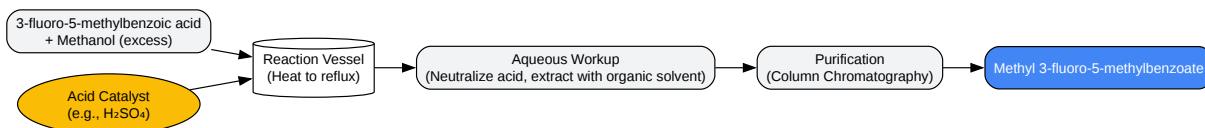
While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic region should display three signals, likely complex multiplets or singlets, for the protons on the benzene ring. The methyl ester group ($-\text{OCH}_3$) would appear as a sharp singlet around 3.9 ppm.[5] The aromatic methyl group ($-\text{CH}_3$) would also be a singlet, typically resonating further upfield around 2.4 ppm.[5]
- ^{13}C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing around 165-167 ppm.[5] The aromatic carbons will appear in the 110-165 ppm range, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant ($^{1}\text{J}_{\text{C-F}}$). The ester methyl carbon and the aromatic methyl carbon will appear upfield, typically around 52 ppm and 21 ppm, respectively.[5]
- ^{19}F NMR: The fluorine NMR spectrum will show a single resonance, as there is only one fluorine atom in the molecule. This signal will be coupled to the adjacent aromatic protons, providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key absorption bands for **Methyl 3-fluoro-5-methylbenzoate** would include:


- C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected around $1720\text{-}1740\text{ cm}^{-1}$.[6]
- C-O Stretch: A strong band for the ester C-O bond, typically found in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .[7]
- Aliphatic C-H Stretch: Signals from the two methyl groups appearing just below 3000 cm^{-1} .[7]
- C-F Stretch: A strong absorption in the fingerprint region, typically between $1000\text{-}1400\text{ cm}^{-1}$.
- Aromatic C=C Bending: Multiple bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M^+) would be observed at $m/z = 168.16$. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at $m/z = 137$, and the loss of the entire ester functionality.

Synthesis and Experimental Protocols

The most direct and common method for synthesizing **Methyl 3-fluoro-5-methylbenzoate** is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-5-methylbenzoic acid (CAS 518070-19-4).^[8] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).^{[4][9][10]}

[Click to download full resolution via product page](#)

Caption: Fischer esterification workflow for synthesis.

Detailed Experimental Protocol: Fischer Esterification

Causality: This protocol utilizes an excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. Thionyl chloride is a highly effective catalyst as it reacts with trace water and converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, facilitating a high-yield reaction.^{[4][9]}

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-5-methylbenzoic acid (1.0 eq).

- Solvent Addition: Add anhydrous methanol (10-20 mL per gram of acid). The large excess serves as both reactant and solvent.
- Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add thionyl chloride (1.5-2.0 eq) dropwise to the stirring solution. Note: This reaction is exothermic and releases HCl and SO₂ gas.
- Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.^[9]
- Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.^[9]
- Aqueous Workup: Dissolve the resulting crude oil in an organic solvent such as ethyl acetate. Carefully pour the solution into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Extract the aqueous layer with ethyl acetate (3x).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: If necessary, purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.^[9]

Chemical Properties and Reactivity

- Ester Hydrolysis: The methyl ester group can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions.
- Aromatic Ring Reactivity: The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents are key:
 - The methyl group is an ortho-, para- director and activating.
 - The fluoro group is an ortho-, para- director but deactivating.

- The methyl ester group is a meta- director and deactivating. The interplay of these effects makes the C4 and C6 positions the most likely sites for further substitution, though reaction conditions would need to be carefully controlled.
- Nucleophilic Aromatic Substitution (SNAr): While less reactive than rings with strong electron-withdrawing groups like nitro, the fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, a reaction pathway valuable in medicinal chemistry.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **Methyl 3-fluoro-5-methylbenzoate** is not widely available. However, based on analogous compounds, the following precautions are advised.[11][12][13]

- Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12][13]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Trustworthiness Note: This safety information is generalized. The end-user is required to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Applications in Research and Development

Methyl 3-fluoro-5-methylbenzoate is primarily utilized as an intermediate or building block in organic synthesis. Its value lies in its pre-functionalized aromatic core, which allows for efficient construction of more complex molecular architectures. Key application areas include:

- Pharmaceutical Synthesis: Used in the development of novel therapeutic agents. The fluorinated aromatic motif is a common feature in many modern drugs.[2][15]
- Agrochemical Research: Serves as a precursor for new pesticides and herbicides, where the fluorine atom can enhance biological activity and stability.[2]
- Materials Science: Employed in the synthesis of specialty polymers and functional materials where its specific electronic and physical properties can be exploited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 660416-38-6, Methyl 3-Fluoro-5-methylbenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Benzoic acid, methyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. 518070-19-4|3-Fluoro-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 9. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 [sigmaaldrich.com]

- 14. capotchem.cn [capotchem.cn]
- 15. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of "Methyl 3-fluoro-5-methylbenzoate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419044#physical-and-chemical-characteristics-of-methyl-3-fluoro-5-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com